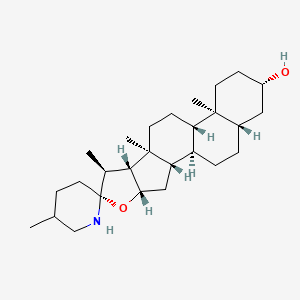

(22R,25R)-spirosolan-3beta-ol

Description

(22R,25R)-Spirosolan-3beta-ol (CAS: 511-98-8), also known as soladulcidine, is a steroidal alkaloid with the molecular formula C27H45NO2 and a molecular weight of 415.66 g/mol . It belongs to the spirosolane class, characterized by a 27-carbon skeleton with a fused spiroketal ring system. The compound features a hydroxyl group at the 3β position and stereochemical configurations at C-22 (R) and C-25 (R), which are critical for its biological interactions .

This compound is naturally isolated from plants in the Solanaceae family, such as Solanum triste and Cordyline rubra, where it often exists as a glycoside precursor to bioactive saponins . Its structural complexity and stereochemistry contribute to diverse pharmacological properties, including neuroprotective and anticancer activities .

Properties

Molecular Formula |

C27H45NO2 |

|---|---|

Molecular Weight |

415.7 g/mol |

IUPAC Name |

(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol |

InChI |

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16?,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1 |

InChI Key |

XYNPYHXGMWJBLV-QTGNNMJYSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CCC(CN6)C |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |

Synonyms |

soladulcidine spirosolan-3-ol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The activity of spirosolane derivatives is highly dependent on stereochemistry and functional group substitutions. Below is a comparative analysis of key analogs:

Key Structural Insights

- Stereochemistry at C-22 and C-25 : The 22R and 25R configurations in (22R,25R)-spirosolan-3beta-ol are critical for binding to Aβ peptides, as seen in SP-233 . In contrast, 22S isomers (e.g., wallogenin from Cordyline rubra) exhibit reduced affinity for mitochondrial targets .

- Glycosylation : Glycosylation at the 3β position (e.g., solamargine) enhances solubility and receptor targeting, leading to potent anticancer effects compared to the aglycone form .

- Functional Group Modifications: Esterification (e.g., SP-233) or amino substitution (e.g., 3β-amino-spirosolane from Solanum triste) can drastically alter bioactivity, shifting roles from neuroprotection to apoptosis induction .

Pharmacological Activity Comparison

- Anticancer Activity :

- Neuroprotection :

Research Findings and Data Tables

Table 1: Cytotoxic Activity of Selected Spirosolane Derivatives

Table 2: Key Spectral Data for Structural Elucidation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.